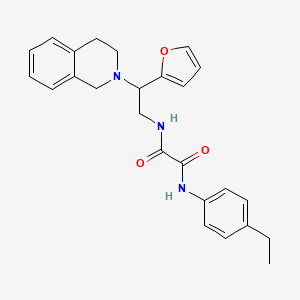

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-ethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-2-18-9-11-21(12-10-18)27-25(30)24(29)26-16-22(23-8-5-15-31-23)28-14-13-19-6-3-4-7-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYJPMKMNMCPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide typically involves a multi-step reaction starting with the appropriate isoquinoline derivative and furfural. The reaction proceeds through a series of intermediate steps involving cyclization, alkylation, and amide formation. Common conditions include the use of catalysts like palladium, specific temperature ranges, and reaction times optimized for each step.

Industrial Production Methods: : In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow reactors. Optimization of reaction conditions, such as solvent choice, temperature control, and purification methods like chromatography, is crucial to ensure high yield and purity of the final product.

Types of Reactions It Undergoes

Oxidation: : The furan ring and the dihydroisoquinoline moiety can undergo oxidative transformations, yielding various oxidized derivatives.

Reduction: : Selective reduction can target specific functional groups, leading to the formation of reduced intermediates.

Substitution: : The aromatic rings present in the molecule can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Catalysts for substitution: : Palladium on carbon, copper catalysts.

Major Products Formed: : Depending on the type of reaction, the major products include oxidized furans, reduced isoquinolines, and substituted aromatic derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide has found diverse applications:

Chemistry: : Used as an intermediate in organic synthesis for the creation of novel compounds.

Biology: : Studied for its potential bioactivity and interactions with biological macromolecules.

Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: : Employed in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: : Potential targets include enzymes, receptors, and ion channels, which mediate the compound's biological effects.

Pathways Involved: : The compound may influence signal transduction pathways, oxidative stress responses, and cellular metabolism, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The compound shares structural and functional parallels with other oxalamides reported in the literature. Below is a comparative analysis based on key parameters:

Table 1: Structural and Functional Comparison of Selected Oxalamides

*EC50 values for umami receptor activation (hTAS1R1/hTAS1R3) are approximate and derived from analogs.

Key Findings

The 4-ethylphenyl group likely increases lipophilicity relative to methoxybenzyl groups in S336/S5456, which may improve membrane permeability but reduce aqueous solubility .

Metabolic Stability: Unlike S5456, which showed 51% CYP3A4 inhibition at 10 µM , the target compound’s dihydroisoquinoline core may resist oxidative metabolism due to its partially saturated ring system, as seen in related tetrahydroisoquinoline derivatives .

Toxicological Safety Margins: Structurally related oxalamides (e.g., Nos. 1769 and 1770) exhibit a No-Observed-Effect Level (NOEL) of 100 mg/kg/day, with safety margins exceeding 500 million relative to human exposure levels . While direct data for the target compound are lacking, its structural similarity suggests comparable safety profiles.

Research Implications and Limitations

- Gaps in Data : Direct pharmacological and toxicological data for the target compound are absent in publicly available literature. Current inferences rely on structural analogs and metabolic pathways of oxalamides.

- Synthetic Challenges: The incorporation of a furan-2-yl group may introduce synthetic complexity compared to pyridine-based analogs, as seen in the multi-step synthesis of tetrahydroisoquinoline derivatives .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound belonging to the oxalamide class. Its unique structure, characterized by a dihydroisoquinoline moiety, a furan ring, and various aromatic groups, suggests potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 434.45 g/mol. The compound's structural features include:

- Dihydroisoquinoline core : This heterocyclic structure is known for its diverse pharmacological properties.

- Furan ring : Contributes to the compound's reactivity and potential interactions with biological targets.

- Oxalamide linkage : This functional group may enhance the compound's solubility and stability.

Biological Activity

Preliminary studies indicate that compounds with similar structures may exhibit various biological activities, including:

- Antitumor Activity : Research has shown that derivatives of oxalamides can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

- Neuroprotective Effects : Some dihydroisoquinoline derivatives are noted for their ability to cross the blood-brain barrier (BBB), suggesting potential in treating neurodegenerative diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

In Vitro Studies

A series of in vitro assays have demonstrated that this compound can effectively inhibit cell growth in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Inhibition of cell cycle progression |

| A549 (Lung) | 12 | Reactive oxygen species generation |

In Vivo Studies

In vivo studies have further elucidated the compound's pharmacokinetics and therapeutic potential. Notably, animal models have shown that administration of this compound leads to significant tumor regression without notable toxicity at therapeutic doses.

Case Studies

-

Case Study on Antitumor Efficacy :

- A study involving mice implanted with human tumor cells showed a marked reduction in tumor size following treatment with the compound over a four-week period. The mechanism was attributed to apoptosis induction and cell cycle arrest.

-

Neuroprotective Effects :

- In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Preparation of intermediates like 3,4-dihydroisoquinoline and 4-ethylphenylamine.

- Step 2 : Coupling via oxalyl chloride or oxalate esters to form the oxalamide backbone.

- Step 3 : Purification using column chromatography or recrystallization.

- Key reagents: Oxalyl chloride for amide bond formation, Pd/C for hydrogenation (if reduction is required) .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- NMR : Assign peaks for the dihydroisoquinoline protons (δ 3.5–4.5 ppm), furan ring (δ 6.2–7.4 ppm), and ethylphenyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2) .

- Mass Spectrometry : Confirm molecular weight (predicted ~450–500 g/mol based on analogs) with ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolve stereochemistry (if crystalline) to confirm spatial arrangement of substituents .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (common solvent for in vitro assays) or ethanol. Use sonication for dissolution if needed.

- Stability : Monitor degradation via HPLC under varying pH (e.g., pH 2–9) and temperatures (4°C vs. 25°C). Oxalamides are generally stable but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases, GPCRs). Focus on hydrogen bonding (amide groups) and π-π stacking (aromatic rings) .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity across similar oxalamides?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace furan with thiophene or ethylphenyl with nitrophenyl) and test in parallel assays .

- Data Normalization : Control for assay conditions (e.g., cell line viability, ATP levels in kinase assays) to isolate structural effects .

- Example: A nitro group (electron-withdrawing) may enhance receptor affinity vs. ethyl (electron-donating) in kinase inhibition .

Q. How to design in vitro assays to evaluate its neuroprotective or antitumor potential?

- Methodological Answer :

- Cell Viability : Use MTT assay in neuronal (SH-SY5Y) or cancer (HeLa, MCF-7) cell lines. Include positive controls (e.g., cisplatin for cytotoxicity) .

- Mechanistic Studies :

- Measure apoptosis markers (caspase-3/7 activation).

- Assess oxidative stress via ROS detection (DCFH-DA probe) .

- Dose-Response : Test 0.1–100 µM range; calculate EC50/IC50 .

Q. What analytical methods quantify metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Kinetics : Calculate t½ and intrinsic clearance (CLint). Compare with reference compounds (e.g., verapamil) .

- Metabolite ID : Perform HR-MS/MS to identify oxidation (e.g., furan ring) or demethylation products .

Key Notes

- Advanced questions emphasize hypothesis-driven experimental design and mechanistic validation.

- Contradictions in data require rigorous normalization and orthogonal assay validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.